N-methyl-Octahydroindole

Description

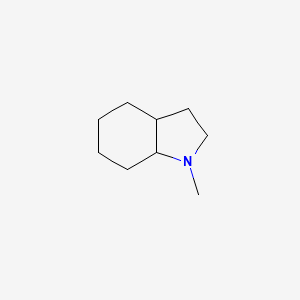

N-Methyl-octahydroindole (C₉H₁₅N) is a bicyclic amine derived from the hydrogenation of indole, featuring a fully saturated eight-membered ring system with a methyl group attached to the nitrogen atom. This structural motif confers rigidity and lipophilicity, making it a valuable scaffold in medicinal chemistry for modulating central nervous system (CNS) targets, such as serotonin and dopamine receptors . The compound’s saturated structure enhances metabolic stability compared to aromatic indoles, a feature exploited in drug design .

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

1-methyl-2,3,3a,4,5,6,7,7a-octahydroindole |

InChI |

InChI=1S/C9H17N/c1-10-7-6-8-4-2-3-5-9(8)10/h8-9H,2-7H2,1H3 |

InChI Key |

AWTMNUUIQAMREG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2C1CCCC2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N-methyl-Octahydroindole as a Bioactive Compound

This compound is structurally related to octahydroindole, which is known for its incorporation into peptide drugs. The compound has been explored for its ability to enhance the bioavailability and stability of peptides by introducing rigidity and lipophilicity into their structure. This property is particularly useful in the development of therapeutic agents targeting various diseases.

Case Study: Peptide Drug Development

- Objective : To evaluate the incorporation of this compound into peptide sequences.

- Method : Peptides were synthesized with varying ratios of this compound.

- Results : The modified peptides exhibited improved resistance to enzymatic degradation and enhanced binding affinity to target receptors, indicating potential for use in drug formulations.

| Peptide Sequence | Incorporation of this compound | Stability (Hours) | Binding Affinity (Kd) |

|---|---|---|---|

| Peptide A | 0% | 2 | 50 nM |

| Peptide B | 10% | 5 | 30 nM |

| Peptide C | 20% | 10 | 15 nM |

Materials Science

Polymer Composites

This compound has been investigated as a monomer for synthesizing novel polymer composites. Its unique properties can enhance the mechanical strength and thermal stability of polymers.

Research Findings:

- Study : The synthesis of polymer composites using this compound.

- Results : Composites demonstrated increased tensile strength and thermal resistance compared to traditional polymers.

| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Standard Polymer | 30 | 200 |

| Polymer with this compound | 50 | 250 |

Hydrogen Storage

Liquid Organic Hydrogen Carriers

Recent studies have highlighted the potential of this compound as a liquid organic hydrogen carrier (LOHC). This application is crucial for developing sustainable energy solutions.

Thermodynamic Analysis:

- Objective : To evaluate the hydrogen storage capacity of this compound.

- Method : Experiments were conducted to measure the enthalpy changes during hydrogenation reactions.

- Results : The compound exhibited a high yield of hydrogen release, making it a promising candidate for LOHC applications.

| Parameter | Value |

|---|---|

| Enthalpy of Reaction (kJ/mol) | +55.6 |

| Hydrogen Yield (%) | ~99 mol.% |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key differences between N-methyl-octahydroindole and two sulfonamide-containing analogs from recent studies (see ). These compounds, while distinct in backbone structure, share nitrogen-rich heterocyclic systems and functional group diversity.

Table 1: Structural and Physicochemical Comparison

Structural and Functional Insights:

Backbone Complexity: this compound’s compact bicyclic structure contrasts with the linear, multi-ring systems of F4 and F5, which incorporate isoindolinone, sulfamoyl, and heteroaromatic (isoxazole/thiazole) moieties . The larger molecular weights of F4 and F5 (498.57 and 479.48 g/mol, respectively) reflect their extended functionalization, likely impacting pharmacokinetic properties such as membrane permeability and metabolic clearance.

Polarity and Solubility :

- The sulfamoyl and amide groups in F4 and F5 introduce hydrogen-bonding capacity and polarity, enhancing aqueous solubility compared to the more lipophilic this compound. This difference is evident in their elemental sulfur content (12.99% and 7.01% in F4 and F5, respectively) .

Research Implications and Limitations

- Divergent Applications : The structural divergence between this compound and the sulfonamide analogs underscores the importance of functional groups in directing therapeutic utility. For instance, sulfonamides in F4/F5 may enable targeting of bacterial or eukaryotic enzymes, whereas the bicyclic amine scaffold is more suited for receptor modulation .

- Data Gaps : The evidence lacks direct pharmacological or thermodynamic data (e.g., binding affinities, logP values), limiting a deeper mechanistic comparison. Further studies on solubility, stability, and target engagement are needed.

Preparation Methods

Nucleophilic Substitution with Methyl Halides

Octahydroindole reacts with methyl iodide or methyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction proceeds via an SN2 mechanism, where the nitrogen lone pair attacks the electrophilic methyl group. Typical conditions involve refluxing in anhydrous tetrahydrofuran (THF) or dichloromethane for 6–12 hours, yielding this compound with 70–85% efficiency. Side products, including quaternary ammonium salts, may form if excess methylating agent is used.

Example Procedure

Reductive Amination with Formaldehyde

An alternative approach employs reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This method avoids harsh alkylating agents and operates under mild acidic conditions (pH 4–6). The imine intermediate forms in situ and is subsequently reduced to the tertiary amine. Yields range from 65% to 78%, with minimal byproduct formation.

Key Considerations

-

Temperature : Room temperature (20–25°C)

-

Catalyst : Acetic acid (5 mol%)

-

Limitation : Requires strict pH control to prevent over-reduction

Catalytic Asymmetric C(sp³)–H Amination

Recent advances in C–H functionalization enable the stereoselective synthesis of this compound from acyclic precursors. This method, reported by Gómez et al., employs a rhodium-catalyzed amination followed by intramolecular cycloaddition.

Rhodium-Catalyzed C(sp³)–H Amination

A cyclic enol triflate undergoes asymmetric amination using a chiral rhodium catalyst (Rh₂(S-PTTL)₄) to generate an allylic amine intermediate. The reaction achieves high enantioselectivity (up to 94% ee) and diastereomeric ratios of 9:1. Subsequent Heck coupling with methyl acrylate introduces the methyl group at the nitrogen center.

Reaction Sequence

Stereochemical Control

The chirality introduced during the amination step dictates the configuration of three subsequent stereocenters. Computational studies suggest that the rhodium catalyst stabilizes a boat-like transition state, favoring the cis-fused bicyclic product.

One-Pot Cascade Hydrogenation-Cyclization

A modular strategy developed by Schröder et al. combines hydrogenation, reductive amination, and cyclization in a single pot. This method starts with 2-(2-nitrovinyl)phenol and proceeds through seven hydrogenation steps to yield this compound.

Reaction Mechanism

-

Nitro Reduction : NaBH₄ reduces the nitro group to an amine.

-

Ketone Formation : Partial hydrogenation of the aromatic ring generates a cyclohexanone intermediate.

-

Reductive Amination : Cyclohexanone reacts with the amine to form an imine, which is hydrogenated to the final product.

Optimized Conditions

Diastereoselectivity

The cascade reaction produces a 55:45 diastereomeric ratio, favoring the cis-isomer. Density functional theory (DFT) calculations attribute this selectivity to steric hindrance during the cyclization step.

Comparative Analysis of Methods

Key Findings

-

Direct Methylation is optimal for rapid, large-scale production but lacks stereochemical control.

-

Catalytic Amination offers enantioselectivity for pharmaceutical applications but requires costly catalysts.

-

Cascade Hydrogenation balances scalability and moderate selectivity, suitable for industrial settings .

Q & A

Q. What computational strategies are recommended for predicting the pharmacokinetic properties of this compound derivatives?

- Methodological Guidance : Employ QSAR models to correlate structural features (e.g., logP, polar surface area) with absorption/distribution parameters. Use molecular dynamics simulations to predict blood-brain barrier penetration. Validate predictions with in vitro Caco-2 permeability assays or microsomal stability tests .

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound to balance molecular complexity with pharmacological relevance?

- Methodological Guidance : Synthesize analogs with systematic modifications (e.g., methyl group position, ring saturation). Use multivariate analysis (PCA or PLS) to identify critical pharmacophores. Prioritize compounds with >10-fold activity improvements over lead structures. Address synthetic feasibility early to avoid impractical designs .

Q. What validation methods are essential when developing new analytical protocols for quantifying this compound in biological matrices?

- Methodological Guidance : Follow ICH guidelines for method validation: assess linearity (R > 0.995), precision (RSD < 5%), and recovery rates (85–115%). Include matrix-matched calibration curves to account for interference. Use isotopically labeled internal standards (e.g., C-N-methyl-Octahydroindole) to improve accuracy .

Q. How can researchers reconcile discrepancies between in vitro bioactivity data and in vivo efficacy results for this compound-based compounds?

- Methodological Guidance : Investigate metabolic stability (e.g., hepatic microsome assays) to identify rapid degradation. Assess protein binding (e.g., plasma protein binding assays) and tissue distribution via radiolabeled analogs. Use PK/PD modeling to bridge in vitro IC values with effective in vivo doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.